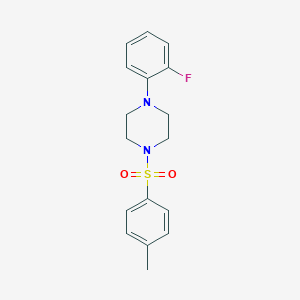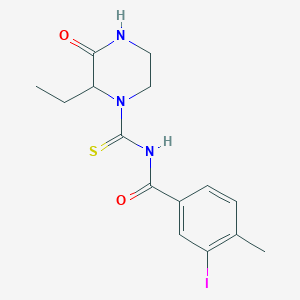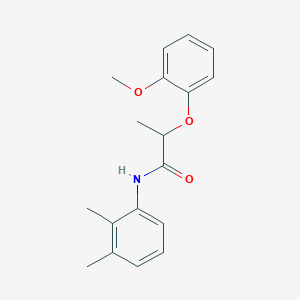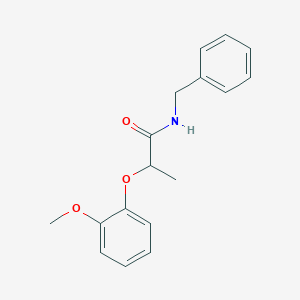
1-(2-Fluorophenyl)-4-tosylpiperazine
説明
1-(2-Fluorophenyl)-4-tosylpiperazine is a chemical compound with the molecular formula C10H13FN2 . It has an average mass of 180.222 Da and a monoisotopic mass of 180.106277 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring with a fluorophenyl group attached . The exact 3D structure may be viewed using specific software .科学的研究の応用
Fluorescent Probes for Biodistribution Studies
A study by Rodríguez et al. (2017) explored the use of a BODIPY-based fluorescent probe as a tracer for biodistribution studies of a new anti-Chagas agent. This probe was developed to investigate the biodistribution of a potential Chagas disease treatment drug, indicating that 1-(2-Fluorophenyl)-4-tosylpiperazine derivatives could be important in the development of fluorescent tracers for in vivo studies (Rodríguez et al., 2017).
Synthesis and Characterization of Research Chemicals
Dybek et al. (2019) conducted a study on the synthesis and analytical characterization of various isomers of research chemicals based on the 1,2-diarylethylamine template, including derivatives of this compound. This research is significant for understanding the chemical properties and potential applications of these compounds in various scientific contexts (Dybek et al., 2019).
Sigma Ligands with Affinity for Binding Sites
A 1995 study by Perregaard et al. investigated a series of compounds, including this compound derivatives, for their affinity for sigma 1 and sigma 2 binding sites. These compounds showed potential as sigma ligands with subnanomolar affinity, indicating their possible use in neuroscience and pharmacology research (Perregaard et al., 1995).
生化学分析
Biochemical Properties
1-(2-Fluorophenyl)-4-tosylpiperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The nature of these interactions often involves binding to the active sites of these enzymes, thereby influencing their activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its effects on cellular function . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular processes and overall cell health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. Toxic or adverse effects at high doses include cellular damage and disruption of normal physiological processes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of various metabolites. The compound’s metabolism can lead to the formation of different metabolites, which may have their own biological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It has been observed to interact with certain transporters that facilitate its movement across cell membranes . Additionally, binding proteins can influence its localization and accumulation within specific tissues or cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns can affect its activity and function, influencing various cellular processes.
特性
IUPAC Name |
1-(2-fluorophenyl)-4-(4-methylphenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c1-14-6-8-15(9-7-14)23(21,22)20-12-10-19(11-13-20)17-5-3-2-4-16(17)18/h2-9H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENFIOQUEXDSIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,5-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B501250.png)

![4-[(5-Bromofuran-2-yl)carbonyl]-3-ethylpiperazin-2-one](/img/structure/B501252.png)
![2-[(2-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B501253.png)
![2-[(2-chlorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B501254.png)
![2-[(4-chlorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B501255.png)
![2-(4-chlorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B501259.png)
![4-isopropoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B501260.png)
![2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B501261.png)

![2-ethoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B501264.png)

![1-Methyl-4-[4-(2-phenoxyethoxy)benzoyl]piperazine](/img/structure/B501270.png)
![1-Methyl-4-[2-(2-phenoxyethoxy)benzoyl]piperazine](/img/structure/B501271.png)